DPA-713 is a synthetic compound belonging to the pyrazolopyrimidine class of molecules. It acts as a highly selective ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor [, , ]. Due to its high affinity and selectivity for TSPO, DPA-713 has been extensively investigated as a potential positron emission tomography (PET) imaging agent for neuroinflammation [, , , , ].
While the provided abstracts do not elaborate on the specific synthesis of DPA-713, they do mention that its synthesis starts from DPA-713, which is N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-3-yl]-acetamide [].
One study describes the synthesis of a related compound, [18F]DPA-714, using a tosyloxy derivative of DPA-713 as a precursor. This process involves a nucleophilic aliphatic substitution reaction with [18F]fluoride, followed by purification steps [].
Furthermore, a study analyzing the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide reveals that the methoxy group is nearly coplanar with the phenyl ring, while the acetamido group shows twisting []. These insights suggest possible structural features present in DPA-713.
DPA-713 exerts its biological effects by binding to TSPO, which is primarily found in the outer mitochondrial membrane of activated microglia and macrophages in the brain [, , ]. TSPO is upregulated during neuroinflammation, making it a valuable target for imaging and monitoring inflammatory processes [, ].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2